

ATTO 565 cadaverine solubility and solvent selection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 cadaverine

Cat. No.: B12377854

[Get Quote](#)

ATTO 565 Cadaverine Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of **ATTO 565 cadaverine** in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is **ATTO 565 cadaverine** and what are its primary applications?

ATTO 565 cadaverine is a fluorescent probe belonging to the rhodamine class of dyes.^{[1][2][3]} It is characterized by strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability.^{[1][2][3]} Its primary application is as a substrate for transglutaminases, enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a primary amine.^[1] This makes it a valuable tool for studying transglutaminase activity in various biological processes.

Q2: What are the recommended solvents for dissolving **ATTO 565 cadaverine**?

ATTO 565 cadaverine is soluble in polar organic solvents.^{[1][2]} The most commonly recommended solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile.^{[1][2]} For some specific ATTO 565 conjugates, such as Phalloidin, methanol is recommended for preparing stock solutions.^[2]

Q3: How should I store **ATTO 565 cadaverine** and its solutions?

Solid **ATTO 565 cadaverine** should be stored at -20°C, protected from light and moisture. When stored correctly, the solid product is stable for at least three years. Stock solutions in anhydrous DMSO or DMF can also be stored at -20°C. It is recommended to prepare fresh solutions for optimal performance, as the stability of solutions can be limited depending on the solvent quality.^[2]

Solubility and Solvent Selection

Properly dissolving **ATTO 565 cadaverine** is critical for successful experiments. The following table summarizes the recommended solvents and provides guidance on preparing stock solutions.

Solvent	Quantitative Solubility	Recommended Concentration for Stock Solutions	Notes
Dimethyl Sulfoxide (DMSO)	10 mM ^[4]	1-10 mM	Use high-purity, anhydrous DMSO to prepare stock solutions.
Dimethylformamide (DMF)	Data not available	1-10 mM	Use high-purity, anhydrous DMF. Prepare fresh as needed.
Acetonitrile	Data not available	1-10 mM	Ensure the solvent is of high purity and anhydrous.
Methanol	Data not available	Recommended for some ATTO 565 conjugates ^[2]	Primarily used for specific conjugates like Phalloidin-ATTO 565. ^[2]

Experimental Protocols

Protocol for Transglutaminase Activity Assay

This protocol is adapted from established methods for measuring transglutaminase activity using a fluorescent cadaverine derivative.^{[5][6]}

Materials:

- **ATTO 565 cadaverine**
- Transglutaminase (e.g., microbial or tissue transglutaminase)
- N,N-dimethylcasein (or other suitable acyl donor substrate)
- Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT
- Stop Solution: 0.5 M EDTA, pH 8.0
- Black 96-well microplate
- Fluorescence microplate reader

Procedure:

- Prepare a stock solution of **ATTO 565 cadaverine**: Dissolve **ATTO 565 cadaverine** in anhydrous DMSO to a final concentration of 10 mM.
- Prepare reagents:
 - Dilute the N,N-dimethylcasein in the assay buffer to a working concentration of 1 mg/mL.
 - Prepare serial dilutions of the transglutaminase enzyme in the assay buffer.
- Set up the reaction: In a black 96-well microplate, add the following to each well:
 - 50 µL of 1 mg/mL N,N-dimethylcasein
 - 10 µL of **ATTO 565 cadaverine** (diluted in assay buffer to a final concentration of 50 µM)
 - 20 µL of the transglutaminase dilution (or buffer for the negative control)

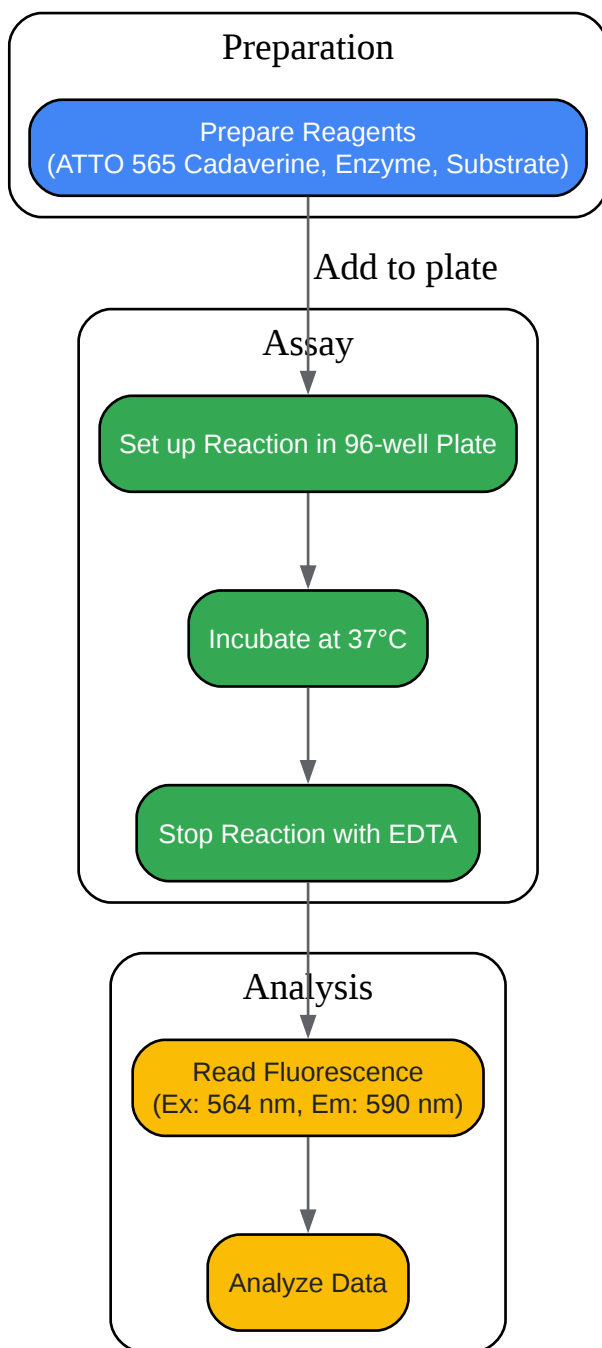
- Initiate the reaction: Add 20 μ L of the transglutaminase solution to each well.
- Incubate: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Stop the reaction: Add 10 μ L of 0.5 M EDTA to each well to stop the reaction.
- Measure fluorescence: Read the fluorescence intensity on a microplate reader with excitation set to approximately 564 nm and emission set to approximately 590 nm.^[7]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Low or no fluorescence signal	Inactive enzyme	Use a fresh enzyme preparation and ensure proper storage.
Incorrect buffer pH or composition	Verify the pH of the assay buffer and the concentration of CaCl_2 and DTT.	
Insufficient incubation time	Optimize the incubation time for your specific enzyme and substrate concentrations.	
Photobleaching of the fluorescent probe	Minimize exposure of the plate to light during incubation and reading.	
High background fluorescence	Autofluorescence of reagents or plate	Use a high-quality black microplate. Run a "no enzyme" control to determine the background fluorescence.
Contaminated reagents	Use fresh, high-purity reagents and solvents.	
Aggregation of ATTO 565 cadaverine	Prepare fresh stock solutions and avoid high concentrations. Centrifuge the stock solution before use to pellet any aggregates. [8]	
Inconsistent readings between wells	Pipetting errors	Use calibrated pipettes and ensure accurate and consistent pipetting.
Incomplete mixing of reagents	Gently mix the contents of each well after adding all reagents.	
Temperature fluctuations	Ensure the plate and reagents are at a stable temperature	

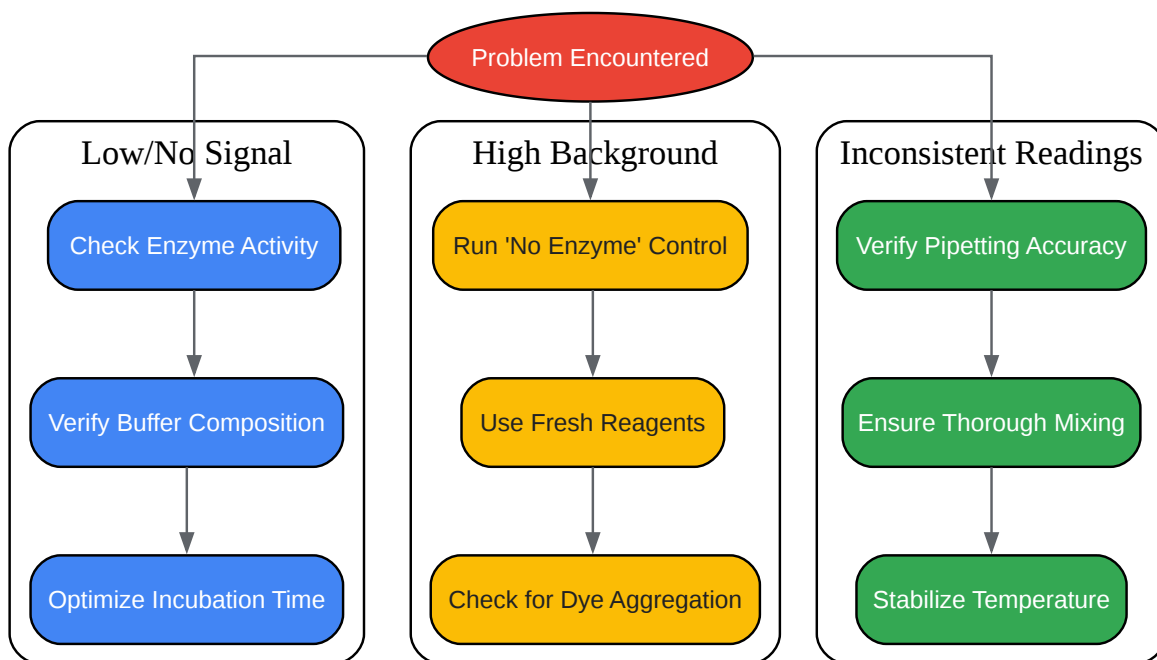
during the assay.

Visualizations



[Click to download full resolution via product page](#)

Transglutaminase Assay Workflow



[Click to download full resolution via product page](#)

Troubleshooting Flowchart

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. leica-microsystems.com [leica-microsystems.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. immunomart.com [immunomart.com]
- 5. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. leica-microsystems.com [leica-microsystems.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [ATTO 565 cadaverine solubility and solvent selection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377854#atto-565-cadaverine-solubility-and-solvent-selection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com